甲烷三甲醛

描述

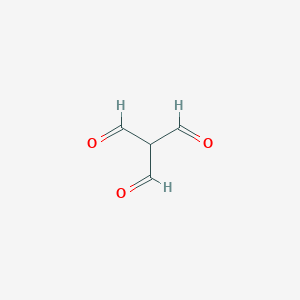

Methanetricarbaldehyde is a chemical compound with the molecular formula C4H4O3 . It contains a total of 10 bonds, including 6 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, and 3 aliphatic aldehydes .

Synthesis Analysis

Methanetricarbaldehyde is synthesized under inert atmosphere conditions and stored in a freezer under -20°C . The synthesis process involves complex chemical reactions, and the exact method is not detailed in the available sources .Molecular Structure Analysis

The molecular structure of Methanetricarbaldehyde is characterized by 10 bonds, including 6 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, and 3 aliphatic aldehydes . Further analysis of the molecular structure would require more specific data or advanced analytical techniques .Chemical Reactions Analysis

The chemical reactions involving Methanetricarbaldehyde are complex and depend on various factors. Detailed analysis of these reactions would require specific experimental data and advanced analytical techniques .Physical And Chemical Properties Analysis

Methanetricarbaldehyde is a solid compound with a molecular weight of 100.07 . It is stored under inert atmosphere conditions in a freezer under -20°C . More specific physical and chemical properties would require additional data or analysis .科学研究应用

甲烷的催化转化:甲烷储量巨大,用于家庭取暖和合成氨所需的氢气制备。它在乙烯或液体烃类燃料生产中的潜力很显著。其转化的策略包括水蒸汽和二氧化碳重整、部分氧化形成一氧化碳和氢气,然后进行费托合成、直接氧化成甲醇和甲醛,以及直接转化为芳烃和氢气 (Lunsford, 2000).

甲烷氧化菌的生物技术应用:甲烷氧化菌是利用甲烷作为唯一碳源的细菌,具有多种应用。它们可以产生单细胞蛋白、生物聚合物、纳米技术组件、可溶性代谢物(如甲醇、甲醛)、生物柴油脂质和维生素 B12。它们还用于生物修复、化学转化,并有可能用于发电 (Strong, Xie, & Clarke, 2015).

均相气相部分氧化:均相气相甲烷直接部分氧化生成甲醇和甲醛的研究包括技术经济评估、反应器类型、温度、进料氧气浓度、压力和气体流速等工艺控制参数,以及填料和添加剂的影响 (Foulds & Gray, 1995).

用于氧化成甲醛的活性氧化物催化剂:关于用于甲烷选择性氧化转化成甲醛的多相金属氧化物催化剂的研究涵盖了化学和工程概念,包括双氧化还原助剂和双床催化剂。V2O5/SiO2 催化剂表现出部分氧化的活性,在水蒸气存在下得到改善 (Herman et al., 1997).

部分氧化成甲醇和甲醛的进展:对甲烷直接部分氧化的综述强调了表面和气相化学相互作用。探索了直接氧化工艺的经济可行性和未来方向 (Brown & Parkyns, 1991).

部分氧化催化合成:甲烷部分氧化成甲醇和甲醛涉及回顾新颖的实验方法和催化剂,强调了对具有商业意义的高选择性的需求 (Hall et al., 1995).

选择性氧化合成气:使用镧系钌氧化物催化剂,可以在大约 775 °C 下进行甲烷部分氧化合成合成气(一氧化碳和氢气),为生产氨气和甲醇提供起始原料 (Ashcroft et al., 1990).

甲烷直接转化为甲醛的途径:一个研究小组发现了一种在不同反应器条件下通过甲烷直接氧化来生产甲醛的方法,强调了人们对生产甲醇和甲醛等 C1 化合物的兴趣越来越大 (Haggin, 1990).

安全和危害

属性

IUPAC Name |

methanetricarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3/c5-1-4(2-6)3-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWNFZAKUHZONV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338895 | |

| Record name | triformylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18655-47-5 | |

| Record name | triformylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of triformylmethane?

A1: Triformylmethane has the molecular formula C4H4O3 and a molecular weight of 96.08 g/mol.

Q2: What is the structure of triformylmethane?

A2: Triformylmethane exists predominantly in a planar keto–enol structure stabilized by an intramolecular hydrogen bond. This structure is similar to malonaldehyde and its derivatives. []

Q3: Is there spectroscopic data available for triformylmethane?

A3: Yes, researchers have characterized triformylmethane using various spectroscopic techniques. Its microwave spectrum confirms a single, planar conformation in the vapor phase. [] Additionally, 1H-NMR studies, particularly in the presence of trichloroacetyl isocyanate, provide evidence for the intramolecular hydrogen bond within the molecule. []

Q4: Is triformylmethane acidic?

A4: Yes, the presence of three electron-withdrawing formyl groups makes triformylmethane relatively acidic. []

Q5: Can triformylmethane be used to synthesize heterocycles?

A5: Absolutely! Triformylmethane acts as a versatile building block for synthesizing a variety of heterocycles. For instance, it reacts with amidines to form pyrimidine-5-carboxaldehydes. [, ] Additionally, it can be used in the synthesis of pyrazole-4-carbaldehydes. [] Reactions with adenosine and guanosine yield novel cyclic adducts. [, ]

Q6: Are there any specific examples of triformylmethane's utility in organic synthesis?

A6: Yes, several studies highlight the synthetic versatility of triformylmethane:

- Synthesis of 7-acylamino-3-formylquinolines: A stable triformylmethane synthon has been developed and successfully employed in the scalable synthesis of 7-acylamino-3-formylquinolines. [, ]

- One-Pot Synthesis of Tetraazamacrocyclic Complexes: The bis(hexafluorophosphate) Arnold salt, a triformylmethane synthon, facilitates the efficient one-pot synthesis of copper(II) and nickel(II) tetraazamacrocyclic complexes in aqueous solutions. []

- Vinyltriphenylphosphonium Salt Mediated Synthesis: Triformylmethane plays a crucial role in the vinyltriphenylphosphonium salt mediated one-pot synthesis of dialkyl 5-formyl-2H-pyran-2,3-dicarboxylates. []

- Synthesis of 4-Acylisoxazole Derivatives: Triformylmethane serves as a starting material for the efficient synthesis of 4-acylisoxazole derivatives. [, ]

Q7: How does triformylmethane react with urea?

A7: While dialdehydes generally require activation to react with urea, triformylmethane demonstrates high reactivity towards urea under physiological conditions. [] This property makes triformylmethane a promising candidate for developing urea sorbents for medical applications like dialysate regeneration. [, ]

Q8: Does triformylmethane undergo self-condensation?

A8: Yes, triformylmethane can undergo self-condensation, ultimately leading to the formation of 1,3,5-triformylbenzene. [] This process can compete with reactions involving other nucleophiles, as observed in the condensation reactions with adenosine. []

Q9: Have there been any computational studies on triformylmethane?

A9: Yes, researchers have employed computational methods like ab-initio calculations, Atoms in Molecules (AIM) analysis, and Natural Bond Orbital (NBO) analysis to study the intramolecular hydrogen bond in triformylmethane. [] These studies provide insights into the electronic structure and bonding characteristics of this molecule. Additionally, density functional theory (DFT) has been used to investigate its infrared spectrum. []

Q10: Have any Structure-Activity Relationship (SAR) studies been conducted on triformylmethane?

A10: While specific SAR studies focusing on modifying the triformylmethane core might be limited, research on its reactions, particularly with amines and in the formation of heterocycles, provides valuable insights into how structural variations influence reactivity and product formation. [, , , ]

Q11: What is known about the stability of triformylmethane?

A11: Triformylmethane is a highly reactive compound. While it exists predominantly in its enol form, its stability can be affected by factors like pH, temperature, and the presence of nucleophiles. [] Researchers have developed stable synthons, such as the bis(hexafluorophosphate) Arnold salt, to facilitate its use in synthetic applications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate](/img/structure/B94721.png)

![2-[(4-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B94735.png)